N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide
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Overview
Description
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, linked to a pyrazole and pyridine moiety, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the pyrazole and pyridine groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the formation of the carboxamide group under mild acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized to enhance their biological or chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The pyrazole and pyridine moieties can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides
- N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide
- N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide
Uniqueness
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is unique due to its specific combination of a quinoxaline core with pyrazole and pyridine moieties. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-19(18-13-22-16-3-1-2-4-17(16)23-18)21-10-12-25-11-7-15(24-25)14-5-8-20-9-6-14/h1-9,11,13H,10,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCLDLQLTSOSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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